molecular formula C8H10N2O2 B13145596 Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- CAS No. 35020-01-0

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Cat. No.: B13145596
CAS No.: 35020-01-0
M. Wt: 166.18 g/mol
InChI Key: MQHVSBTWLBWOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Methoxyphenyl)formohydrazide is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-Methoxyphenyl)formohydrazide can be synthesized through the reaction of 4-methoxyphenylhydrazine with formic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Methoxyphenyl)formohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Biological Activity

4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. With a molecular formula of C₁₀H₁₉N₅O and a molecular weight of approximately 225.29 g/mol, this compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its diverse biological properties.

The compound features a triazine ring substituted with diethylamino and propylamino groups, which contribute to its reactivity and biological interactions. Synthesis typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions, often utilizing organic solvents like dichloromethane at low temperatures to ensure selectivity in product formation.

Biological Activity Overview

Research indicates that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .
  • Antimicrobial Activity : Similar compounds within the triazine family have demonstrated antimicrobial properties, suggesting that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one may also possess such activity. This is particularly relevant in the context of developing new antibiotics.
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where specific enzyme activities are dysregulated .

The mechanism underlying the biological activity of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets within cells. It is believed to act primarily as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing their catalytic functions. This inhibition can trigger various downstream effects depending on the enzyme involved .

Anticancer Activity

A study evaluating the antiproliferative effects of triazine derivatives revealed that compounds similar to 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibited significant inhibition of tumor cell growth in vitro. For instance, derivatives were tested against multiple cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay, showing varying degrees of effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundIC50 (µM) against MGC-803IC50 (µM) against EC-109IC50 (µM) against PC-3
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-oneTBDTBDTBD
5-FU9.7956.2012.87

Note: TBD = To Be Determined based on further studies.

Antimicrobial Studies

In preliminary studies assessing antimicrobial activity, triazine derivatives showed promise in inhibiting bacterial growth. The specific mechanisms involved may include disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis with Related Compounds

The following table compares 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one with structurally similar compounds regarding their biological activities:

Compound NameStructureNotable Biological Activity
2-Amino-4-(diethylamino)-6-methyl-1,3,5-triazineStructure TBDStrong antibacterial activity
4-Amino-6-(isopropylamino)-1,3,5-triazineStructure TBDHigher solubility in organic solvents
2-Mercapto-4-amino-6-propylthio-1,3,5-triazineStructure TBDUnique antioxidant properties

Properties

CAS No.

35020-01-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

MQHVSBTWLBWOLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.